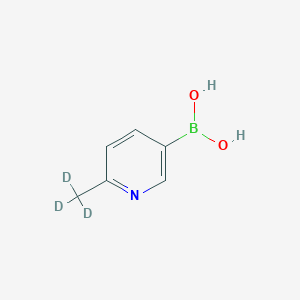

2-(Methyl-d3)-pyridine-5-boronic acid

Description

2-(Methyl-d3)-pyridine-5-boronic acid is a deuterated analog of pyridine boronic acid, where the methyl group at the 2-position is substituted with a trideuterated methyl (-CD₃) group. This modification introduces isotopic labeling, making the compound valuable in pharmaceutical research for metabolic tracking, NMR spectroscopy, and kinetic studies . The boronic acid moiety at the 5-position enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of aryl-aryl bond formation in medicinal chemistry and materials science.

Properties

Molecular Formula |

C6H8BNO2 |

|---|---|

Molecular Weight |

139.96 g/mol |

IUPAC Name |

[6-(trideuteriomethyl)pyridin-3-yl]boronic acid |

InChI |

InChI=1S/C6H8BNO2/c1-5-2-3-6(4-8-5)7(9)10/h2-4,9-10H,1H3/i1D3 |

InChI Key |

MZUSCPDSQJSBSY-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NC=C(C=C1)B(O)O |

Canonical SMILES |

B(C1=CN=C(C=C1)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Conversion to Pyridin-2(1H)-one Derivative

The methoxy group on the pyridine ring is converted to the corresponding pyridin-2(1H)-one by acid hydrolysis:

Installation of Boronic Acid Functionality

The boronic acid group at the 5-position of the pyridine ring is introduced via:

- Palladium-catalyzed borylation of the corresponding bromopyridin-2(1H)-one using bis(pinacolato)diboron (B2Pin2) or pinacol boronic acid ester reagents.

- Alternatively, direct lithiation of the bromopyridin-2(1H)-one followed by reaction with trialkylborates can be employed, although this method is more sensitive to functional groups and requires low temperatures.

Final Product: this compound

The final product, this compound, is often isolated as its pinacol ester for stability and ease of handling. Commercially available standards confirm the structure and isotopic purity:

Detailed Synthetic Scheme and Yields

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| 5-Bromo-2-methoxypyridine + CD3BF3K (Suzuki-Miyaura) | Pd(OAc)2, RuPhos ligand, K2CO3, toluene/water, 87°C, 6 h | 90 | High conversion, mild conditions |

| Hydrolysis to 5-(methyl-d3)pyridin-2(1H)-one | 37% HCl, KI, 130°C, 3 h | 97 | Efficient conversion to pyridinone |

| Borylation of bromopyridin-2(1H)-one | Pd catalyst, bis(pinacolato)diboron, base, solvent | 60-70 | Moderate to good yields, depends on conditions |

| Isolation as pinacol ester | Purification by chromatography or crystallization | - | Stabilizes boronic acid for storage |

Analytical Characterization

- NMR Spectroscopy: ^1H and ^13C NMR confirm the methyl-d3 substitution by absence of methyl proton signals and characteristic chemical shifts.

- Mass Spectrometry: High-resolution MS confirms molecular weight consistent with three deuterium atoms on the methyl group.

- Purity: HPLC and NMR integration indicate purity >95%.

- Isotopic Purity: Verified by NMR and MS, ensuring minimal proton contamination in the methyl group.

Summary and Recommendations

The preparation of this compound is most efficiently achieved via palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-2-methoxypyridine with potassium methyltrifluoroborate-d3, followed by acid hydrolysis and borylation steps. This method offers superior yields, mild conditions, and high isotopic fidelity compared to lithiation/methylation routes.

For researchers requiring this compound for synthetic or labeling purposes, the Suzuki-Miyaura approach is recommended due to its operational simplicity, scalability, and reproducibility. Final isolation as the pinacol boronate ester improves handling and storage stability.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates efficiently in palladium-catalyzed Suzuki-Miyaura couplings, forming biaryl structures critical for pharmaceutical intermediates. Key mechanistic steps include:

-

Oxidative addition : Pd(0) inserts into the aryl halide bond (rate-determining step for electron-deficient substrates) .

-

Transmetallation : Boronic acid transfers its aryl group to Pd(II), facilitated by bases like Cs₂CO₃ or K₃PO₄ .

-

Reductive elimination : Forms the C–C bond while regenerating Pd(0) .

Representative Conditions and Yields

| Substrate | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Chloroanisole | Pd(OAc)₂ + Biphenylphosphine | Cs₂CO₃ | Toluene | 92 |

| 2-Bromopyridine | PdCl₂(dppf) | Et₃N | Dioxane | 85 |

The deuterated methyl group does not impede coupling efficiency but enhances NMR tracking of reaction intermediates.

Radical-Mediated Boron Migration Reactions

Under radical initiation, this compound undergoes 1,n-boron shifts. A study using perfluoroalkyl bromides demonstrated:

-

1,4-Boron migration : Achieved 44% yield with 3,3-dimethyl substitution (Thorpe–Ingold effect) .

-

Mechanistic pathway :

Radical Reaction Performance

| Migration Type | Substrate | Radical Initiator | Yield (%) |

|---|---|---|---|

| 1,4 | 4-Pentenyl-MgBr | n-C₆F₁₃Br | 44 |

| 1,5 | 5-Hexenyl-MgBr | CF₃I | <10 |

Deuterium labeling aids in distinguishing radical pathways through kinetic isotope effects .

Coordination Chemistry and Metallation

The pyridine-boronic acid moiety acts as a ligand in organometallic complexes:

-

Cobaloxime complexes : Forms dinuclear structures via B–O coordination and pyridyl N→Co bonding, as demonstrated in analogous 4-pyridinylboronic acid systems .

-

Applications : Stabilizes transition states in Pd-catalyzed reactions and enables regioselective bond formations .

Structural Impact on Reactivity

-

Deuterium effects : Alters spin localization in radical intermediates but maintains coordination capacity .

-

Steric profile : The 2-(methyl-d3) group minimally affects transmetallation kinetics due to its distal position relative to the boronic acid .

This compound’s dual functionality (boron + pyridine) and isotopic labeling make it indispensable for advanced synthetic and mechanistic studies.

Scientific Research Applications

2-(Methyl-d3)-pyridine-5-boronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways involving deuterium-labeled substrates.

Medicine: It is employed in the development of deuterated drugs, which can have improved pharmacokinetic properties.

Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Methyl-d3)-pyridine-5-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical reactions. The deuterium atoms in the methyl group can influence reaction kinetics and stability, providing unique insights into reaction mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The reactivity and applications of pyridine-5-boronic acids are heavily influenced by substituents at the 2-position. Key analogs include:

*Estimated based on non-deuterated analogs. †CAS number inferred from deuterated pinacol ester in .

Reactivity in Cross-Coupling Reactions

- Methoxy Derivatives : 2-Methoxy-5-pyridylboronic acid demonstrates high efficiency in Suzuki reactions with heteroaryl halides, yielding di(pyridyl)pyrimidines under Pd(PPh₃)₂Cl₂ catalysis . The electron-donating methoxy group stabilizes the boronate intermediate, enhancing coupling yields.

- Deuterated Analogs: The -CD₃ group in this compound is expected to exhibit similar reactivity to its non-deuterated counterpart but provides isotopic tracing advantages in mechanistic studies .

- Halogenated Derivatives : 2-Chloro-4-methylpyridine-5-boronic acid may participate in sequential coupling-halogenation reactions, leveraging the chloro substituent for further functionalization .

Physical and Chemical Properties

- Solubility: Amino- and alkoxy-substituted derivatives (e.g., dimethylamino, ethoxy) show improved aqueous solubility compared to hydrophobic methyl or deuterated methyl analogs .

- Stability: Boronic acids with electron-withdrawing groups (e.g., -Cl) are prone to protodeboronation under basic conditions, whereas methoxy and amino derivatives exhibit greater stability .

Research Findings and Case Studies

- Suzuki Coupling Efficiency : 2-Methoxy-5-pyridylboronic acid achieved >85% yield in reactions with 4,6-dichloropyrimidine, forming bis-heteroaryl systems critical for optoelectronic materials .

- Deuterium Isotope Effects : Studies on related deuterated boronic esters (e.g., pinacol esters) revealed negligible kinetic isotope effects (KIEs) in coupling reactions, suggesting minimal impact on reaction rates .

Biological Activity

2-(Methyl-d3)-pyridine-5-boronic acid is a boronic acid derivative characterized by its unique structure, which includes a pyridine ring and a boronic acid functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and metabolic studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 139.95 g/mol. The incorporation of deuterium (d3) enhances its utility in various research applications, especially in tracing metabolic pathways.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 139.95 g/mol |

| Melting Point | 113°C - 115°C |

| Solubility | Slightly soluble in water |

| Stability | Sensitive to air and heat |

Boronic acids are known for their ability to form reversible covalent bonds with diols, which is critical in the inhibition of serine and cysteine proteases. The mechanism often involves the formation of a boronate ester with the hydroxyl groups of the target enzyme, leading to inhibition of its activity.

Inhibition Studies

Recent studies have highlighted the role of boronic acids in inhibiting various enzymes, including proteases and kinases. Notably, this compound has shown potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression.

Case Studies

- Cancer Research : In a study examining the effects of boronic acids on cancer cell lines, compounds similar to this compound showed significant inhibition of cell proliferation in breast cancer models (IC50 values ranging from 0.126 to 0.87 µM) . The selectivity index indicated that these compounds preferentially affect cancer cells over normal cells.

- Metabolic Pathway Tracing : The deuterium labeling in this compound allows for detailed tracing in metabolic studies, providing insights into its pharmacokinetics and interactions within biological systems .

Pharmacokinetics (ADME)

The absorption, distribution, metabolism, and excretion (ADME) profile of boronic acids suggests:

- Absorption : Likely influenced by lipophilicity; compounds with higher lipophilicity generally show better absorption.

- Distribution : Predominantly distributed to tissues expressing relevant enzymes.

- Metabolism : Primarily occurs in the liver; potential formation of inactive metabolites.

- Elimination : Excreted via urine and feces.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(Methyl-d3)-pyridine-5-boronic acid with high isotopic purity?

- Methodological Answer : The synthesis typically involves deuterium incorporation at the methyl group via halogen-deuterium exchange or catalytic deuteration of a precursor like 2-(bromomethyl)-pyridine-5-boronic acid. A two-step protocol is recommended:

Deuteration : Use Pd/C or Raney Ni catalysts under D₂ gas to ensure selective deuteration of the methyl group .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization to achieve >98% isotopic purity. Monitor deuterium incorporation via (disappearance of methyl proton signals at δ 2.5 ppm) and mass spectrometry (M+3 peak) .

Q. Which analytical techniques are most effective for confirming deuterium incorporation and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : confirms the absence of methyl proton signals, while (δ 28–32 ppm) verifies boronic acid integrity .

- Mass Spectrometry (HRMS) : Look for the molecular ion peak at m/z [M+H]⁺ with a +3 Da shift due to deuterium .

- Isotopic Ratio Analysis : Use LC-MS coupled with isotope dilution to quantify D/H ratios (>99% deuterium required for kinetic studies) .

Q. How should this compound be stored to prevent decomposition?

- Methodological Answer : Store under inert gas (Ar/N₂) at −20°C in amber vials to avoid boronic acid oxidation or protodeboronation. Pre-dry storage containers to minimize hydrolysis. For long-term stability, convert to the pinacol ester and regenerate the boronic acid as needed .

Advanced Research Questions

Q. How does the deuterated methyl group influence Suzuki-Miyaura coupling kinetics compared to non-deuterated analogs?

- Methodological Answer : The deuterium isotope effect (KIE ≈ 2–3) slows C–B bond cleavage during transmetallation, requiring adjusted reaction conditions:

- Catalyst Optimization : Use Pd(PPh₃)₄ instead of Pd(OAc)₂ to enhance stability in deuterated solvents (e.g., DMF-d₇) .

- Extended Reaction Times : Increase coupling time by 20–30% to compensate for reduced reaction rates. Validate yields via HPLC with UV detection (λ = 254 nm) .

Q. What strategies resolve contradictions in reported catalytic efficiencies for C–H borylation reactions?

- Methodological Answer : Discrepancies often arise from ligand steric effects or solvent polarity. Systematic troubleshooting steps:

Ligand Screening : Test bulky ligands like dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) to reduce steric hindrance at the deuterated methyl site .

Solvent Effects : Compare yields in polar aprotic (DMSO) vs. non-polar (toluene) solvents. DMSO may stabilize intermediates but accelerate protodeboronation .

Control Experiments : Include non-deuterated analogs to isolate isotope-specific effects .

Q. How can computational modeling predict deuterium’s impact on reaction pathways?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.